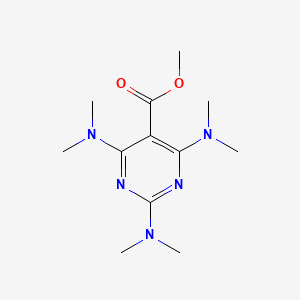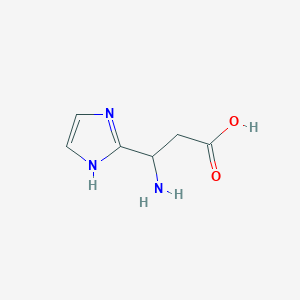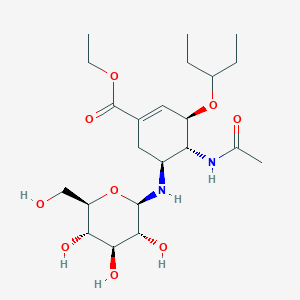![molecular formula C44H68S2 B12941512 2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including organic electronics and materials science. The presence of a long alkyl chain (triacontyl group) attached to the benzo[b]benzo[4,5]thieno[2,3-d]thiophene core enhances its solubility and processability, making it suitable for solution-based applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method is the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols.
Scientific Research Applications
2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: The compound is used as an organic semiconductor in organic thin-film transistors (OTFTs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials with specific electronic and optical characteristics.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Industrial Applications: It is used in the production of high-performance coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in organic electronics involves its ability to facilitate charge transport through its conjugated π-system. The long alkyl chain enhances solubility and processability, allowing for the formation of uniform thin films. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Benzo[4,5]selenopheno[3,2-b]thiophenes: These compounds have a similar structure but contain selenium instead of sulfur.
Uniqueness
2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to the presence of the long triacontyl chain, which enhances its solubility and processability. This makes it particularly suitable for solution-based applications in organic electronics and materials science.
Properties
Molecular Formula |
C44H68S2 |
|---|---|
Molecular Weight |
661.1 g/mol |
IUPAC Name |
2-triacontyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C44H68S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-32-38-35-36-40-42(37-38)46-43-39-33-30-31-34-41(39)45-44(40)43/h30-31,33-37H,2-29,32H2,1H3 |
InChI Key |
GLOORZWOPBVQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)




![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)



![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)



